molecular formula C9H7BrCl2O2 B14019476 Ethyl 2-bromo-4,5-dichlorobenzoate

Ethyl 2-bromo-4,5-dichlorobenzoate

Cat. No.: B14019476
M. Wt: 297.96 g/mol
InChI Key: YJPIYKOEINOXKE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are substituted with bromine and chlorine atoms, and the carboxyl group is esterified with an ethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination and chlorination of ethyl benzoate. This multi-step process includes:

  • Bromination of ethyl benzoate using bromine in the presence of a catalyst like iron(III) bromide.
  • Chlorination of the resulting ethyl 2-bromobenzoate using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5-dichlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 2-bromo-4,5-dichlorobenzyl alcohol.

    Hydrolysis: 2-bromo-4,5-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4,5-dichlorobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The ester group allows for easy modification, enabling the design of derivatives with improved activity and selectivity.

Comparison with Similar Compounds

Ethyl 2-bromo-4,5-dichlorobenzoate can be compared with other halogenated benzoates such as:

    Ethyl 2-bromo-4-chlorobenzoate: Similar structure but with one less chlorine atom, leading to different reactivity and applications.

    Ethyl 5-bromo-2,4-dichlorobenzoate: Positional isomer with different substitution pattern, affecting its chemical properties and uses.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

ethyl 2-bromo-4,5-dichlorobenzoate

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3

InChI Key

YJPIYKOEINOXKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

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